molecular formula C17H10Cl3NOS2 B11088054 (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11088054
M. Wt: 414.8 g/mol
InChI Key: REKKZSRVXIAXCM-CHHVJCJISA-N
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Description

The compound (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with chlorobenzyl and dichlorobenzylidene substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Substitution Reactions: The chlorobenzyl and dichlorobenzylidene groups are introduced through nucleophilic substitution reactions. This involves reacting the thiazolidinone core with 2-chlorobenzyl chloride and 2,4-dichlorobenzaldehyde in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorobenzyl and dichlorobenzylidene groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and cancer progression.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anti-inflammatory and anticancer contexts, it could modulate signaling pathways such as NF-κB or PI3K/Akt, leading to reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-chlorobenzyl)-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to the specific positioning of the chlorobenzyl and dichlorobenzylidene groups. These substitutions can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H10Cl3NOS2

Molecular Weight

414.8 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Cl3NOS2/c18-12-6-5-10(14(20)8-12)7-15-16(22)21(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8H,9H2/b15-7-

InChI Key

REKKZSRVXIAXCM-CHHVJCJISA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)Cl

Origin of Product

United States

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